GSK-2793660

Description

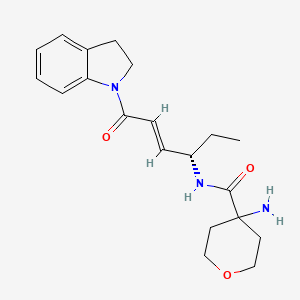

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMRHVTWOHFAKG-WAVCKPEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613458-70-0 | |

| Record name | GSK-2793660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613458700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2793660 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53L4HKR25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-2793660

Introduction

GSK-2793660 is an orally administered, potent, and selective small molecule inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] Developed for the treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis and ANCA-associated vasculitis, its mechanism revolves around the critical role of CTSC in the maturation of neutrophil serine proteases (NSPs).[2][3] this compound acts as an irreversible, substrate-competitive inhibitor, effectively halting a key upstream process in the inflammatory cascade driven by neutrophils.[1][2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Neutrophil Serine Protease Activation

The primary mechanism of action of this compound is the irreversible inhibition of Cathepsin C.[1] CTSC is a lysosomal cysteine protease predominantly found in hematopoietic cells, including neutrophil precursors in the bone marrow.[4] Its essential function is to activate the pro-enzymes of several key neutrophil serine proteases (NSPs)—namely Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1][4]

This activation occurs through the proteolytic cleavage of an N-terminal dipeptide from the inactive zymogens (pro-NSPs), transforming them into their mature, active forms.[4] These active NSPs are stored in azurophilic granules of mature neutrophils and are released upon activation, where they contribute to tissue damage and inflammation in various pathological conditions.[4]

By irreversibly binding to CTSC, this compound prevents the activation of these pro-NSPs.[1] This upstream intervention is intended to reduce the overall activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects and tissue damage associated with their release.[2]

Biochemical and Pharmacodynamic Data

This compound is characterized by high potency against its target enzyme, CTSC. The irreversible nature of its binding allows for sustained inhibition.[1] Clinical studies have confirmed high levels of target engagement in vivo, although the effect on downstream proteases was less pronounced.

Table 1: In Vitro Potency and Kinetics of this compound

| Parameter | Value | Reference |

| Target | Cathepsin C (CTSC) / DPP-1 | [1][2] |

| IC₅₀ | <0.43 to 1 nM | [1][2] |

| Mechanism | Irreversible, Substrate-Competitive | [1] |

| k_inact_ / K_i_ | 9.0 x 10⁴ M⁻¹s⁻¹ | [1][2] |

Table 2: Pharmacodynamic Effects of this compound in Healthy Subjects (Phase I Study)

| Dosing Regimen | Target Inhibition | Downstream Effects | Reference |

| Single Oral Doses | Dose-dependent inhibition of whole blood CTSC activity.[1] | Not specified in detail. | [1][5] |

| 6 mg, 12 mg, 20 mg | ~57% to 99% inhibition of CTSC.[1] | Not specified in detail. | [1] |

| Repeat Oral Doses | ≥90% inhibition of CTSC within 3 hours on Day 1.[1][5] | Modest reductions observed: | [1][5] |

| 12 mg once daily for 21 days | This level of inhibition was maintained throughout the dosing period.[1] | - Neutrophil Elastase (NE): 7-47% reduction[1] - Cathepsin G (CG): Up to 47% reduction[1] - Proteinase 3 (PR3): Up to 37% reduction[1] | [1] |

Experimental Protocols

The primary data on the in vivo effects of this compound comes from a first-in-human, Phase I clinical trial (NCT02058407).[1][6]

Title: A Randomised, Double-blind (Sponsor Unblind), Placebo-controlled, Two Part Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single or Repeat Doses of GSK2793660 in Healthy Subjects.[6]

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human subjects.[6]

Methodology:

-

Study Design: The trial was conducted in two parts.

-

Part A (Single Ascending Dose): A randomized, placebo-controlled, crossover design. Healthy male subjects received single oral doses of this compound ranging from 0.5 mg to 20 mg or a placebo.[1][5] This part established the initial safety, PK, and PD profile.

-

Part B (Repeat Dose): A separate cohort of healthy male subjects received a once-daily oral dose of 12 mg this compound or a placebo for 21 consecutive days.[1][5] This part evaluated the effects of prolonged dosing.

-

-

Key Assessments:

-

Safety & Tolerability: Monitored through clinical observation, vital signs, ECGs, and laboratory safety tests. Adverse events were recorded throughout the study.[6]

-

Pharmacokinetics (PK): Plasma concentrations of this compound were measured at various time points post-dose to determine parameters like Cmax, Tmax, and accumulation ratio.[1]

-

Pharmacodynamics (PD): The primary PD endpoint was the activity of CTSC in whole blood. Secondary endpoints included the whole blood activity of downstream NSPs (NE, CG, and PR3).[1][5]

-

-

Key Finding: While this compound demonstrated potent and sustained inhibition of its direct target, CTSC, this did not translate to a complete reduction in the activity of downstream NSPs.[5] A significant adverse event, palmar-plantar epidermal desquamation (skin peeling), was observed in 7 of 10 subjects on repeat dosing, suggesting a previously unknown role for CTSC in epidermal integrity and ultimately limiting the drug's clinical development.[1][5]

References

- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide: The Core Target of GSK-2793660

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is a potent and selective pharmacological agent developed for the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of its primary molecular target, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and a visualization of the relevant biological pathways.

Primary Target: Cathepsin C (CTSC)

The principal molecular target of this compound is Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase I (DPP-1).[1][2] this compound is an orally active, irreversible, and substrate-competitive inhibitor of this enzyme. The irreversible nature of its binding allows for a sustained and high degree of enzyme inhibition.

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases.[1] These include neutrophil elastase (NE), cathepsin G (Cat-G), and proteinase 3 (PR3), which are stored in the granules of neutrophils.[1] By inhibiting CTSC, this compound effectively prevents the activation of these downstream proteases, thereby mitigating their contribution to inflammatory processes.

Quantitative Inhibitory Profile

The potency and inhibitory kinetics of this compound against its target, Cathepsin C, have been quantitatively characterized.

| Parameter | Value | Description | Reference |

| IC50 | <0.43 - 1 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of Cathepsin C activity in a biochemical assay. | |

| k_inact/K_i | 9.0 x 10⁴ M⁻¹s⁻¹ | The second-order rate constant for enzyme inactivation, reflecting the efficiency of irreversible inhibition. It is a measure of both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact). |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by interrupting the activation cascade of neutrophil serine proteases (NSPs). The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

Biochemical Assay for Cathepsin C (CTSC) Activity and Inhibition

This protocol outlines a general method for determining the inhibitory activity of this compound against purified Cathepsin C.

Objective: To determine the IC50 value of this compound for Cathepsin C.

Materials:

-

Recombinant human Cathepsin C

-

Fluorogenic Cathepsin C substrate (e.g., Gly-Arg-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)

-

Dithiothreitol (DTT)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Prepare the Cathepsin C enzyme solution in assay buffer containing DTT to activate the enzyme.

-

Add the enzyme solution to the wells containing this compound and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.

-

Prepare the substrate solution in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time using a fluorometric plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of k_inact/K_i for Irreversible Inhibition

This protocol describes a general method to determine the kinetic parameters of an irreversible inhibitor like this compound.

Objective: To determine the k_inact/K_i of this compound for Cathepsin C.

Materials:

-

Same as the biochemical assay above.

Procedure:

-

A fixed concentration of Cathepsin C is incubated with various concentrations of this compound for different time intervals.

-

At each time point, an aliquot of the enzyme-inhibitor mixture is removed and diluted into a solution containing a high concentration of a fluorogenic substrate to measure the residual enzyme activity.

-

The natural logarithm of the percentage of remaining enzyme activity is plotted against the incubation time for each inhibitor concentration.

-

The apparent rate constant of inactivation (k_obs) for each this compound concentration is determined from the negative slope of these plots.

-

The k_obs values are then plotted against the corresponding inhibitor concentrations.

-

The data is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

-

The second-order rate constant (k_inact/K_i) is calculated from these values.

The following diagram illustrates the workflow for determining the k_inact/K_i value.

Clinical Observations and Downstream Effects

A Phase I clinical study of this compound provided insights into its in vivo activity. While single oral doses of this compound demonstrated dose-dependent inhibition of whole blood CTSC activity, with once-daily dosing achieving ≥90% inhibition, the effects on downstream neutrophil serine proteases were more modest. Reductions of approximately 20% were observed for the whole blood enzyme activity of neutrophil elastase, cathepsin G, and proteinase 3. An unexpected finding in the repeat-dose study was the manifestation of epidermal desquamation on the palms and soles of subjects, suggesting a previously unknown role for CTSC in epidermal integrity.

Conclusion

This compound is a potent and selective irreversible inhibitor of Cathepsin C. Its mechanism of action, centered on the inhibition of a key enzyme in the activation of neutrophil serine proteases, makes it a valuable tool for research in inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working in the field of drug development and inflammation research. Further investigation into the selectivity profile and the biological consequences of sustained CTSC inhibition is warranted to fully understand the therapeutic potential and safety of targeting this pathway.

References

An In-depth Technical Guide to the Irreversible Inhibition of Cathepsin C by GSK-2793660

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is a potent, selective, and orally administered irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). Cathepsin C is a crucial lysosomal cysteine protease responsible for the activation of a cascade of pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting CTSC, this compound was developed to offer a therapeutic strategy for inflammatory diseases driven by excessive NSP activity, such as ANCA-associated vasculitis and bronchiectasis.[1][2][3]

A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that this compound could achieve high levels of CTSC inhibition in a dose-dependent manner.[1][3] However, this profound target engagement did not translate into a significant reduction of downstream NSP activity.[1][3] Furthermore, repeat dosing led to the unexpected adverse event of palmar-plantar epidermal desquamation in a majority of subjects, prompting the discontinuation of its clinical development.[1][4][5] This guide provides a comprehensive overview of the mechanism, quantitative pharmacology, experimental protocols, and clinical findings related to this compound.

Core Mechanism of Action

Cathepsin C's primary physiological role is the proteolytic removal of dipeptides from the N-termini of its substrate proenzymes.[6] This process is essential for the activation of several NSPs within the bone marrow during neutrophil maturation.[7] Once activated, these proteases are stored in neutrophil granules and released at sites of inflammation, where they can degrade extracellular matrix components, contributing to tissue damage.[6]

This compound acts as a substrate-competitive, irreversible inhibitor.[1] Its mechanism involves binding to the active site of CTSC, leading to a covalent modification that permanently inactivates the enzyme. This irreversible nature was intended to provide sustained inhibition of NSP activation, even with a short systemic half-life of the compound.[1]

Quantitative Pharmacological Data

The potency and pharmacodynamic effects of this compound were characterized both preclinically and in the Phase I clinical study.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| IC50 | <0.43 to 1 nM | [1][5] |

| kinact/Ki | 9.0 x 104 M-1s-1 | [1][5] |

Table 2: Clinical Pharmacokinetics of this compound (Single Oral Dose)

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | ~0.5 to 1 hour | [1] |

| Systemic Half-life (t1/2) | ~1.5 hours | [1] |

Table 3: Clinical Pharmacodynamics - CTSC Inhibition in Whole Blood (Single Oral Dose)

| Dose | Maximum Inhibition Range (vs. Placebo) | Reference |

| 2 mg | 22% - 74% | [1] |

| 6 mg | ~57% - 99% | [1] |

| 12 mg | ~57% - 99% | [1] |

| 20 mg | ~57% - 99% | [1] |

Table 4: Clinical Pharmacodynamics - Enzyme Inhibition (12 mg Once Daily for 21 Days)

| Enzyme | Maximum Inhibition / Reduction (vs. Placebo) | Reference |

| Cathepsin C (CTSC) | ≥90% (achieved within 3 hours on Day 1) | [1][3] |

| Neutrophil Elastase (NE) | ~20% (modest reduction, up to 47%) | [1][3] |

| Cathepsin G (CG) | up to 47% | [1] |

| Proteinase 3 (PR3) | up to ~37% | [1] |

Experimental Protocols: Phase I Clinical Trial (NCT02058407)

The primary human data for this compound comes from a first-in-human, two-part Phase I study in healthy adult male subjects.[1][3][8]

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and repeat oral doses of this compound.[8]

Part A: Single Ascending Dose (SAD)

-

Design: Randomized, placebo-controlled, crossover design.[3]

-

Dosing: Subjects received single escalating oral doses of this compound (0.5 mg, 2 mg, 6 mg, 12 mg, and 20 mg) or placebo, with a washout period between doses.[1][3]

-

Assessments:

-

Safety: Monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[1]

-

Pharmacokinetics: Serial blood samples were collected up to 144 hours post-dose to determine plasma concentrations of this compound.[1] Due to the instability of the compound at pH > 4, all plasma samples required immediate acidification.[1]

-

Pharmacodynamics: Whole blood samples were analyzed for CTSC enzyme activity.[8]

-

Part B: Repeat Dose

-

Design: A separate cohort of subjects received repeat daily doses.[3]

-

Dosing: 12 mg of this compound or placebo administered once daily for 21 consecutive days.[1][3]

-

Assessments:

-

Safety: Continuous monitoring for AEs.

-

Pharmacodynamics: Whole blood was assessed for the activity of CTSC and the downstream NSPs (NE, CG, and PR3) at various time points throughout the 21-day period.[1]

-

Clinical Findings and Rationale for Discontinuation

Efficacy and Pharmacodynamics

This compound demonstrated potent and sustained inhibition of its direct target, CTSC. In the repeat-dose study, a 12 mg daily dose achieved ≥90% inhibition of whole blood CTSC activity, a level that was maintained throughout the dosing period.[1][3]

Despite this high degree of target engagement, the effect on downstream proteases was modest and inconsistent.[1][3] Reductions in the activity of NE, CG, and PR3 were only around 20-40% and fluctuated over time.[1] This finding suggests that near-complete and continuous inhibition of CTSC may be necessary to significantly impact the large reservoir of active NSPs in mature neutrophils or that the turnover rate of these proteases is slower than anticipated.

Safety and Tolerability

The critical finding that led to the termination of the study was a drug-related adverse event. Seven out of ten subjects who received 12 mg of this compound for 21 days developed epidermal desquamation (skin peeling) on the palms of their hands and soles of their feet.[1][3] This effect began approximately 7-10 days after the start of dosing.[1]

This clinical manifestation bears a resemblance to the palmoplantar hyperkeratosis seen in Papillon-Lefèvre syndrome, a rare genetic disorder caused by loss-of-function mutations in the CTSC gene.[4][6] The emergence of this adverse event suggests a previously underappreciated role for CTSC, or its downstream targets, in maintaining epidermal integrity at these specific sites.[1] Due to the frequency and nature of this adverse event, further development of this compound was halted.[5]

Cathepsin C Signaling and Disease Relevance

Cathepsin C sits (B43327) at the apex of a critical pathway for the maturation of serine proteases in immune cells. Its dysregulation is implicated in numerous inflammatory conditions.

The inhibition of CTSC is a therapeutic target in diseases where neutrophils and their proteases are key drivers of pathology, such as:

-

ANCA-Associated Vasculitis (AAV): PR3 is a primary autoantigen in AAV, and its activity contributes to vascular inflammation and damage.[9][10][11]

-

Bronchiectasis and COPD: NE and other NSPs contribute to mucus hypersecretion, inflammation, and degradation of lung tissue.[6][12]

-

Cystic Fibrosis: Excessive NE activity in the airways is a major contributor to lung damage.[6][12]

While other signaling pathways, such as TNF-α/p38 MAPK and YAP, have been linked to Cathepsin C in the context of cancer cell proliferation, its primary and most well-validated role in inflammatory disease is the direct activation of serine proteases.[13][14]

Conclusion and Future Directions

The clinical investigation of this compound provided invaluable insights into the pharmacology of Cathepsin C inhibition in humans. It confirmed that high levels of systemic CTSC inhibition are achievable with an oral, irreversible inhibitor. However, the program also highlighted two critical challenges for this therapeutic class:

-

Translating Target Inhibition to Downstream Efficacy: The modest effect on active NSP levels, despite near-complete CTSC inhibition, suggests that a very high and sustained degree of inhibition is required to impact the activity of these downstream effectors. The short half-life of this compound may have allowed for windows of NSP production between doses.[5]

-

On-Target Toxicity: The palmar-plantar desquamation appears to be a mechanism-based toxicity resulting from the profound inhibition of CTSC, mirroring phenotypes of genetic CTSC deficiency.

The experience with this compound has informed the development of subsequent CTSC inhibitors, such as the reversible inhibitor Brensocatib (AZD7986), which has shown more promising results in later-phase clinical trials for bronchiectasis.[4] Future research in this area must carefully balance the degree and duration of Cathepsin C inhibition to maximize therapeutic benefit in inflammatory diseases while avoiding the adverse effects associated with complete and sustained blockade of this enzyme's physiological functions.

References

- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin C - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Insights Into Novel Therapeutic Targets in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin C Interacts with TNF-α/p38 MAPK Signaling Pathway to Promote Proliferation and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-2793660: A Technical Overview of a Cathepsin C Inhibitor and its Impact on Neutrophil Serine Protease Activation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is a potent, irreversible, and selective oral inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). The rationale for its development was based on the critical role of CTSC in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting this upstream activation step, this compound was hypothesized to offer a therapeutic benefit in inflammatory diseases driven by excessive NSP activity.

This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound. It details the compound's mechanism of action, summarizes its potency and clinical pharmacodynamic effects in structured tables, outlines the experimental methodologies used in its evaluation, and presents key pathways and workflows as diagrams. While this compound demonstrated high target engagement with CTSC in a Phase I clinical trial, it resulted in only modest reductions of downstream NSP activity and was associated with epidermal desquamation, leading to the discontinuation of its development.[1][2][3] The findings from the this compound program have provided valuable insights for the continued development of CTSC inhibitors as a therapeutic class.

Mechanism of Action: Indirect Inhibition of Neutrophil Serine Proteases

Neutrophil serine proteases are synthesized as inactive zymogens (pro-NSPs) during neutrophil maturation in the bone marrow.[1] Cathepsin C is the key enzyme responsible for the proteolytic removal of an N-terminal dipeptide from these zymogens, a critical step for their conversion into active proteases.[2][4] These active NSPs are then stored in azurophilic granules and released upon neutrophil activation at sites of inflammation.

This compound is a substrate-competitive, irreversible inhibitor of CTSC.[3][4] By binding to and inactivating CTSC, it prevents the activation of pro-NE, pro-CG, and pro-PR3. This leads to a reduced pool of active NSPs in maturing neutrophils, and consequently, is expected to decrease the proteolytic burden in inflammatory conditions.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Source |

| Target Enzyme | Cathepsin C (CTSC) | [4] |

| Mechanism | Irreversible, substrate competitive | [4] |

| IC50 | <0.43 to 1 nM | [4] |

| kinact/Ki | 9.0 x 104 M-1s-1 | [3][4] |

Table 2: Phase I Clinical Trial Pharmacodynamic Data (12 mg once daily for 21 days)

| Biomarker | Maximum Inhibition / Reduction | Time to Effect | Source |

| Whole Blood CTSC Activity | ≥90% | Within 3 hours of the first dose | [2][4] |

| Whole Blood Neutrophil Elastase (NE) Activity | 7% to 47% | Modest reductions observed over 21 days | [4] |

| Whole Blood Cathepsin G (CG) Activity | up to 47% | Modest reductions observed over 21 days | [4] |

| Whole Blood Proteinase 3 (PR3) Activity | up to 37% | Modest reductions observed over 21 days | [4] |

Experimental Protocols

Detailed proprietary protocols for the this compound program are not publicly available. However, the methodologies can be outlined based on the descriptions in the primary publication by Miller et al. (2017) and standard biochemical assays.

Phase I Clinical Trial Design (NCT02058407)

A randomized, double-blind, placebo-controlled, two-part study was conducted in healthy male subjects.[2][5]

-

Part A (Single Ascending Dose): Subjects received single oral doses of this compound (from 0.5 to 20 mg) or placebo in a crossover design. This part of the study was designed to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[2][4]

-

Part B (Repeat Dose): A separate cohort received 12 mg of this compound or placebo once daily for 21 days to evaluate the safety and cumulative pharmacodynamic effects of repeat dosing.[2][4]

-

Key Assessments: Data were collected on safety (including adverse events), pharmacokinetics, and pharmacodynamics (CTSC enzyme inhibition and downstream NSP activity in whole blood).[2][5]

Figure 2: Phase I Clinical Trial Workflow for this compound.

Whole Blood Neutrophil Serine Protease Activity Assay (General Methodology)

While the specific protocol used by GSK is not detailed, a general method for quantifying NSP activity from whole blood involves the following steps. This approach is based on optimized methods published in the field.[1][6]

-

Sample Collection: Whole blood is collected from subjects at specified time points.

-

Neutrophil Lysis: Red blood cells are lysed, and a white blood cell pellet is obtained. The neutrophils within this pellet are then lysed using a mild detergent (e.g., 0.05% Nonidet P-40) to release their granular contents, including active NSPs.[1]

-

Kinetic Fluorometric Assay: The lysate containing the active NSPs is added to a microplate.

-

Substrate Addition: A specific fluorogenic peptide substrate for the NSP of interest (NE, CG, or PR3) is added to each well. These substrates are designed to be cleaved only by their target protease.

-

Signal Detection: Upon cleavage of the substrate by the active NSP, a fluorophore is released. The increase in fluorescence over time is measured using a microplate reader.[6]

-

Quantification: The rate of the reaction (rate of fluorescence increase) is proportional to the concentration of the active NSP in the sample. This rate is compared to a standard curve generated with known concentrations of purified human NE, CG, or PR3 to determine the enzyme activity in the sample.[1]

Figure 3: General Workflow for NSP Activity Measurement.

Key Findings and Conclusion

The clinical investigation of this compound yielded critical insights. The compound potently and rapidly inhibited its direct target, CTSC, in whole blood, confirming high target engagement.[2][4] However, this did not translate to a profound or sustained reduction in the activity of downstream NSPs within the 21-day treatment period.[4] The observed reductions in NE, CG, and PR3 activity were modest.[4]

A significant and unexpected finding was the emergence of palmar and plantar epidermal desquamation in the majority of subjects receiving repeat doses.[2][5] This adverse event, which began 7-10 days after the start of daily dosing, was a key factor in the decision to halt the development of the compound.[3][4] Interestingly, preclinical toxicology studies in rats and dogs for up to 3 months did not reveal any skin abnormalities, highlighting a potential species-specific difference or a previously unknown role for CTSC in human epidermal integrity.[2]

References

- 1. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells | PLOS One [journals.plos.org]

GSK-2793660: A Technical Guide to its Role in Dipeptidyl Peptidase I (DPPI) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is a potent, selective, and irreversible inhibitor of Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. DPPI is a crucial lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting DPPI, this compound effectively blocks the maturation of these NSPs, which are key mediators of inflammation and tissue damage in various chronic inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive understanding of its pharmacological profile.

Introduction to Dipeptidyl Peptidase I (DPPI)

Dipeptidyl Peptidase I is a lysosomal cysteine protease that plays a pivotal role in the activation of pro-enzymes of several serine proteases within immune and inflammatory cells.[1] Synthesized as a zymogen, DPPI itself requires proteolytic processing for activation.[1] Once active, DPPI functions as a tetramer, systematically removing dipeptides from the N-terminus of its substrates.[1][2] This enzymatic action is essential for the maturation of a cascade of downstream proteases.

The primary substrates of DPPI are the pro-forms of neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[3][4] These NSPs, once activated, are stored in the azurophilic granules of neutrophils and are released upon inflammatory stimuli.[3][4] While essential for host defense, dysregulated NSP activity contributes to the pathology of numerous chronic inflammatory conditions, including bronchiectasis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[4][5] Genetic deficiency of DPPI, as seen in Papillon-Lefèvre syndrome, leads to a near-complete absence of active NSPs, highlighting the critical role of DPPI in this pathway.[3][4]

This compound: Mechanism of Action

This compound is a synthetic, orally bioavailable small molecule that acts as a substrate-competitive and effectively irreversible inhibitor of DPPI.[5] Its mechanism of action is centered on the covalent modification of the active site of DPPI, thereby preventing the binding and processing of its natural substrates, the pro-NSPs.[3][5] This irreversible inhibition leads to a sustained reduction in DPPI activity, which, due to the turnover rate of neutrophils, results in a long-lasting pharmacodynamic effect despite the compound's relatively short plasma half-life.[3]

The inhibition of DPPI by this compound occurs within the bone marrow during the maturation of neutrophils.[4] By blocking the activation of pro-NSPs at this early stage, this compound reduces the pool of active NSPs that can be released into tissues, thereby mitigating their pro-inflammatory and tissue-damaging effects.[4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through in vitro biochemical assays and a Phase I clinical trial in healthy human subjects.

Table 1: In Vitro Biochemical Activity of this compound

| Parameter | Value | Description |

| IC50 | <0.43 - 1 nM | The half-maximal inhibitory concentration against DPPI, indicating high potency.[5] |

| kinact/Ki | 9.0 x 104 M-1s-1 | The second-order rate constant for inactivation, confirming an efficient and irreversible mechanism of inhibition.[5] |

Table 2: Summary of Phase I Clinical Trial Data for this compound (NCT02058407)

| Parameter | Single Ascending Dose (0.5 - 20 mg) | Multiple Dose (12 mg once daily for 21 days) |

| DPPI Inhibition | Dose-dependent inhibition. 6-20 mg doses resulted in 57-99% inhibition.[3] | ≥90% inhibition achieved within 3 hours on day 1 and sustained.[3][6] |

| Neutrophil Elastase (NE) Activity | Not significantly affected. | Modest reduction of approximately 20-47%.[3][4] |

| Cathepsin G (CG) Activity | Not significantly affected. | Modest reduction of up to 47%.[3][4] |

| Proteinase 3 (PR3) Activity | Not significantly affected. | Modest reduction of up to 37%.[3][4] |

| Plasma Half-life (t1/2) | ~1.5 hours.[3] | Not explicitly stated, but expected to be similar to single dose. |

| Key Adverse Event | Generally well-tolerated. | Palmar-plantar epidermal desquamation observed in 7 out of 10 subjects, leading to study termination.[3][4][6][7] |

Experimental Protocols

The following sections detail generalized protocols for assays relevant to the characterization of DPPI inhibitors like this compound.

In Vitro DPPI/Cathepsin C Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against recombinant DPPI using a fluorogenic substrate.

Materials:

-

Recombinant Human Cathepsin C/DPPI

-

DPPI Assay Buffer (e.g., 50 mM MES, 50 mM NaCl, 5 mM DTT, pH 6.0)

-

DPPI Fluorogenic Substrate (e.g., Gly-Arg-AMC)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution to test a range of concentrations.

-

Dilute the recombinant DPPI enzyme in cold assay buffer to the desired working concentration.

-

Prepare a working solution of the DPPI substrate in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Blank (No Enzyme): Add assay buffer and solvent (DMSO).

-

Enzyme Control (100% Activity): Add assay buffer, diluted DPPI enzyme, and solvent (DMSO).

-

Test Compound: Add assay buffer, diluted DPPI enzyme, and the test compound dilution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DPPI substrate solution to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 30 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole Blood Neutrophil Serine Protease Activity Assay

This protocol outlines a method to measure the activity of NSPs (NE, CG, PR3) in whole blood samples, similar to the pharmacodynamic assessments in the this compound clinical trial.

Materials:

-

Whole blood collected in heparinized tubes

-

Red Blood Cell Lysis Buffer

-

Assay Buffer specific for each NSP

-

Fluorogenic or colorimetric substrates specific for NE, CG, and PR3

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Neutrophil Isolation (optional, for higher purity):

-

If desired, isolate neutrophils from whole blood using density gradient centrifugation or red blood cell lysis.

-

-

Sample Preparation:

-

For whole blood lysate, treat the sample with a lysis buffer to release intracellular contents.

-

Centrifuge to pellet cell debris and collect the supernatant containing the NSPs.

-

-

Assay Setup (in triplicate):

-

Blank (No Substrate): Add sample lysate and assay buffer.

-

Sample: Add sample lysate and the specific NSP substrate.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Measurement:

-

For fluorometric assays, measure the fluorescence intensity.

-

For colorimetric assays, measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (blank) from the sample readings.

-

Quantify the enzyme activity by comparing the signal to a standard curve generated with purified NSP enzyme.

-

For inhibitor studies, compare the activity in samples from treated subjects to those from a placebo group.

-

Clinical Development and Future Directions

The clinical development of this compound was halted after a Phase I study due to the observation of palmar-plantar epidermal desquamation, a skin-peeling side effect.[5][6][7] This adverse event was considered drug-related and was thought to be a consequence of the irreversible inhibition of DPPI, potentially affecting skin integrity.[3][5] Despite achieving high levels of DPPI inhibition, the effect on downstream NSP activity was only modest within the 21-day treatment period.[3][6]

The experience with this compound has provided valuable insights into the therapeutic potential and challenges of DPPI inhibition. While this compound itself is not being further developed, the rationale for targeting DPPI in inflammatory diseases remains strong. Subsequent research has focused on the development of reversible DPPI inhibitors, such as brensocatib (B605779) (AZD7986), which have shown promise in clinical trials for bronchiectasis without the same skin-related adverse effects.[5]

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of DPPI that has been instrumental in validating the therapeutic concept of targeting this enzyme to modulate neutrophilic inflammation. Although its clinical development was discontinued, the data generated from studies of this compound have significantly advanced the understanding of the role of DPPI in human physiology and disease. The methodologies employed in its evaluation serve as a foundation for the ongoing development of a new class of anti-inflammatory agents. The lessons learned from this compound continue to inform the design of next-generation DPPI inhibitors with improved safety and efficacy profiles.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. caymanchem.com [caymanchem.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. abcam.com [abcam.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Indirect Effect of GSK-2793660 on Neutrophil Elastase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a key enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE).[1][2] Rather than directly inhibiting neutrophil elastase, this compound's mechanism of action is to curtail the production of its active form, thereby reducing downstream inflammatory effects mediated by NE.[1] A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that this compound potently and dose-dependently inhibits CTSC activity in whole blood.[1][2][3] However, this profound inhibition of the upstream activator resulted in only modest reductions in the activity of downstream NSPs, including neutrophil elastase.[1][2] The development of this compound was ultimately halted due to the emergence of adverse events, specifically epidermal desquamation, and the limited impact on downstream biomarkers.[4][5] This guide provides a detailed technical summary of the available data on this compound's effect on the CTSC-neutrophil elastase axis, including quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.

Mechanism of Action: Indirect Inhibition of Neutrophil Elastase

This compound is a substrate-competitive, potent, and selective irreversible inhibitor of Cathepsin C.[1][4] CTSC, a lysosomal cysteine protease, plays a crucial role in the maturation of several serine proteases within the bone marrow.[1][6] It functions by cleaving the N-terminal dipeptide from the pro-forms of these enzymes, a necessary step for their activation.[1] The key neutrophil serine proteases activated by CTSC include neutrophil elastase, cathepsin G, and proteinase 3.[1][2]

By irreversibly binding to and inhibiting CTSC, this compound prevents the conversion of pro-neutrophil elastase (pro-NE) into its active, mature form. This leads to a reduction in the amount of active neutrophil elastase that is stored in the azurophilic granules of neutrophils and subsequently released at sites of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Preclinical Profile of GSK-2793660: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] By inhibiting CTSC, this compound was developed with the therapeutic hypothesis of reducing the activity of these downstream NSPs, which are implicated in the pathophysiology of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a comprehensive overview of the core preclinical studies of this compound, summarizing key data on its mechanism of action, in vitro potency, and preclinical safety findings. The development of this compound was ultimately halted during Phase I clinical trials due to observations of epithelial desquamation in human subjects, an effect not predicted by the preclinical animal models.[1]

Mechanism of Action

This compound is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation. By inhibiting CTSC, this compound aims to reduce the pool of active NSPs in circulating neutrophils.

Signaling Pathway

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Potency

| Parameter | Value | Source |

| IC50 against CTSC | <0.43 to 1 nM | [1] |

| kinact/Ki | 9.0 x 104 M-1s-1 | [1] |

Preclinical Toxicology Summary

The following table summarizes the key findings from preclinical toxicology studies. It is important to note that detailed quantitative data and full study reports are not publicly available and are referenced from a Phase I clinical trial publication citing the GSK Investigator's Brochure.[1]

| Species | Duration | Doses | Key Findings | Source |

| Rat | Up to 3 months | High doses (specific levels not disclosed) | No manifestation of skin abnormalities. | [1] |

| Dog | Up to 3 months | High doses (specific levels not disclosed) | No manifestation of skin abnormalities. | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The information below is a high-level description based on standard practices and the limited information from published sources.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the potency of this compound in inhibiting CTSC activity.

-

Methodology: A biochemical assay was likely used, involving recombinant human CTSC and a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the presence and absence of varying concentrations of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of CTSC activity, was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay would have been performed.

Preclinical Toxicology Studies

-

Objective: To assess the safety and tolerability of this compound in animal models following repeated dosing.

-

Methodology: As per standard regulatory requirements, toxicology studies were conducted in two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral administration of this compound at multiple dose levels for a duration of up to 3 months. A control group receiving a vehicle would have been included for comparison. The animals would have been monitored for clinical signs of toxicity, and regular collection of blood and urine samples for hematology and clinical chemistry analysis would have been performed. At the end of the study, a comprehensive histopathological examination of all major organs and tissues would have been conducted to identify any microscopic changes.

Experimental Workflow

Caption: High-level preclinical development workflow for this compound.

Conclusion

The preclinical data for this compound demonstrated potent and selective in vitro inhibition of its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did not reveal any skin-related adverse effects, which were later observed in the first-in-human Phase I study.[1] This discrepancy highlights the inherent limitations of preclinical models in predicting all potential human toxicities. The unexpected emergence of epithelial desquamation in clinical trials led to the discontinuation of the development of this compound.[1][3] The preclinical findings, however, remain valuable for the broader understanding of Cathepsin C inhibition and inform the development of future molecules targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK-2793660: A Cathepsin C Inhibitor for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is a potent, selective, and irreversible oral inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1] Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] These NSPs are key mediators of tissue damage and inflammation in a variety of chronic inflammatory and autoimmune diseases.[4][5] By inhibiting CTSC, this compound prevents the maturation of these proteases, offering a targeted therapeutic strategy to mitigate neutrophil-driven pathology.[1] Although the clinical development of this compound was discontinued (B1498344) due to adverse effects observed in a Phase I study, the compound remains a valuable tool for preclinical research into the role of the CTSC-NSP axis in autoimmune and inflammatory disorders.[4]

Mechanism of Action

Neutrophils are a cornerstone of the innate immune system, but their inappropriate activation contributes to the pathology of numerous autoimmune diseases.[6] NSPs, stored in the azurophilic granules of neutrophils, are synthesized as inactive zymogens (pro-NSPs) during neutrophil development in the bone marrow.[4][7] Cathepsin C is the critical enzyme responsible for cleaving an N-terminal dipeptide from these zymogens, converting them into their catalytically active forms.[2][7] Once activated, NSPs can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to the formation of neutrophil extracellular traps (NETs), which have been implicated in autoimmune diseases like systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and ANCA-associated vasculitis (AAV).[6][8]

This compound acts as a substrate-competitive irreversible inhibitor of CTSC, preventing the activation of pro-NSPs and thereby reducing the functional pool of mature, active proteases within neutrophils.[1] This upstream inhibition of a common activation step for multiple NSPs is hypothesized to be a more comprehensive approach than targeting a single downstream protease.

Rationale for Use in Autoimmune Disease Research

The targeting of CTSC is a relevant strategy for a range of autoimmune conditions where neutrophils and NSPs are pathogenic drivers:

-

ANCA-Associated Vasculitis (AAV): Proteinase 3 (PR3) is a primary autoantigen in granulomatosis with polyangiitis (a form of AAV). Inhibiting its maturation via CTSC could reduce autoantigen availability and inflammatory activity.[3][9]

-

Rheumatoid Arthritis (RA): NSPs, particularly neutrophil elastase and cathepsin G, are found in the synovial fluid of RA patients and contribute to cartilage destruction and inflammation.[10][11]

-

Systemic Lupus Erythematosus (SLE): Neutrophil hyperactivity and the formation of NETs, which depend on NSP activity, are strongly implicated in the pathogenesis of SLE by exposing autoantigens and promoting type I interferon responses.[6][8]

-

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, Cathepsin C expression is found in infiltrating cells in the central nervous system, and its overexpression worsens demyelination, suggesting a role in neuroinflammation.[12]

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound.

Table 1: Preclinical Profile of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Target | Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI) | [1] |

| Mechanism | Irreversible, substrate-competitive inhibitor | [1] |

| In Vitro Potency (IC₅₀) | <0.43 to 1 nM | [1] |

| kinact/Ki | 9.0 x 10⁴ M⁻¹s⁻¹ |[1] |

Table 2: Pharmacodynamic Effects of this compound in a Phase I Clinical Trial (NCT02058407)

| Dosing Regimen | Analyte | Result | Reference(s) |

|---|---|---|---|

| Single Dose | |||

| 6 mg, 12 mg, 20 mg | Whole Blood CTSC Activity | 57% to 99% inhibition | [1] |

| Repeat Dose | |||

| 12 mg once daily for 21 days | Whole Blood CTSC Activity | ≥90% inhibition achieved within 3h on Day 1 | [1] |

| Neutrophil Elastase (NE) Activity | 7% to 47% reduction | [1] | |

| Cathepsin G (CG) Activity | Up to 47% reduction | [1] |

| | Proteinase 3 (PR3) Activity | Up to 37% reduction |[1] |

Experimental Protocols

Detailed protocols for assessing the activity of this compound on CTSC and downstream NSPs are critical for robust research. The methodologies below are based on principles from commercially available assay kits and published literature, representing standard approaches in the field.

Protocol 1: In Vitro Inhibition of Cathepsin C Activity

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound.

Principle: The assay measures the cleavage of a specific CTSC substrate that releases a fluorescent molecule. The rate of fluorescence increase is proportional to CTSC activity. The experiment is run with and without various concentrations of this compound to determine the concentration that causes 50% inhibition.

Materials:

-

Recombinant human Cathepsin C

-

CTSC Assay Buffer (e.g., containing sodium acetate, DTT)[13]

-

CTSC Substrate (e.g., Gly-Phe-p-nitroanilide or a fluorogenic equivalent)[13]

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a dilution series of this compound in assay buffer. Prepare working solutions of CTSC enzyme and substrate according to manufacturer specifications.

-

Reaction Setup: To each well of a 96-well plate, add:

-

50 µL of CTSC Assay Buffer.

-

Varying concentrations of this compound (test wells) or buffer alone (positive control).

-

Add the CTSC enzyme solution to all wells except the "no enzyme" background control.

-

-

Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the CTSC substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetically for 30-60 minutes at 37°C (e.g., Ex/Em = 400/505 nm, specific wavelengths depend on the substrate used).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background rate from all other readings.

-

Normalize the data, setting the positive control (no inhibitor) to 100% activity and the "no enzyme" control to 0%.

-

Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀.

-

Protocol 2: Measuring Neutrophil Serine Protease Activity from Whole Blood

This protocol outlines a method to assess the functional effect of this compound on downstream NSP activity in neutrophils isolated from treated subjects or animals.[7]

Principle: Neutrophils are isolated from whole blood. The cells are then lysed to release their contents, including active NSPs. The activity of a specific NSP (e.g., Neutrophil Elastase) is then measured using a specific colorimetric or fluorometric substrate.[7][14][15]

Materials:

-

Whole blood (e.g., collected in EDTA tubes)

-

Red Blood Cell (RBC) Lysis Buffer[7]

-

Cell Lysis Buffer (e.g., containing a non-ionic detergent like NP-40)[7]

-

Assay Buffer specific for the NSP being measured (e.g., NE Assay Buffer)

-

NSP-specific substrate (e.g., Z-Ala-Ala-Ala-Ala)₂Rh110 for NE)[14]

-

96-well microplate (colorimetric or fluorometric)

-

Plate reader

Procedure:

-

Neutrophil Isolation:

-

Add RBC Lysis Buffer to the whole blood sample and incubate at room temperature for 15-20 minutes.[7]

-

Centrifuge to pellet the white blood cells. Discard the supernatant.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

-

Cell Lysis:

-

Resuspend the white blood cell pellet in chilled Cell Lysis Buffer.[7]

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed to pellet cell debris. Collect the supernatant (lysate) containing the active enzymes.

-

-

Activity Assay:

-

Add 50 µL of the cell lysate to wells of a 96-well plate.

-

Prepare a standard curve using purified enzyme (e.g., purified human NE).

-

Add 50 µL of the NSP Substrate Mix to all wells.[15]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction for each sample.

-

Use the standard curve to convert the reaction rate into the concentration or activity of the specific NSP in the lysate.

-

Compare NSP activity from this compound-treated samples to placebo/vehicle-treated controls.

-

Conclusion and Future Directions

This compound is a well-characterized inhibitor of Cathepsin C. Despite its discontinuation for clinical use due to an on-target adverse effect of palmar-plantar desquamation, it remains an invaluable chemical probe for dissecting the role of CTSC and neutrophil serine proteases in the pathophysiology of autoimmune diseases.[1] The modest reduction in downstream NSP activity observed in the clinic, despite near-complete CTSC inhibition, highlights the high level of enzyme inhibition required to achieve a significant biological effect.[1][4] Future research using this compound in preclinical models of diseases like RA, SLE, and AAV can further elucidate the therapeutic potential and challenges of targeting this central pathway in neutrophil-mediated inflammation.

References

- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological targeting of cathepsin C: a key therapeutic target in chronic inflammatory and auto-immune diseases | LE STUDIUM [lestudium-ias.com]

- 6. researchgate.net [researchgate.net]

- 7. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophils and neutrophil serine proteases are increased in the spleens of estrogen-treated C57BL/6 mice and several strains of spontaneous lupus-prone mice | PLOS One [journals.plos.org]

- 9. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the role of cathepsin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cathepsin C modulates myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmrservice.com [bmrservice.com]

- 14. caymanchem.com [caymanchem.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. assaygenie.com [assaygenie.com]

- 17. abcam.com [abcam.com]

Investigating NETosis with the PAD4 Inhibitor GSK484: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in the investigation of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. This document details the mechanism of action of GSK484, its impact on the signaling pathways of NETosis, and provides detailed experimental protocols for its application in in vitro studies.

Introduction to NETosis and the Role of PAD4

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens.[1][2] This process, termed NETosis, is a unique form of programmed cell death.[1] While crucial for innate immunity, excessive or unregulated NETosis is implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer.[3][4]

A key enzyme in the initiation of NETosis is Peptidyl Arginine Deiminase 4 (PAD4).[3][5] PAD4 catalyzes the citrullination of arginine residues on histones, a post-translational modification that neutralizes the positive charge of histones, leading to chromatin decondensation.[5][6] This decondensation is a critical step for the expulsion of nuclear contents to form NETs.[1][5] Consequently, PAD4 has emerged as a significant therapeutic target for diseases associated with aberrant NET formation.[3]

GSK484: A Selective PAD4 Inhibitor

GSK484 is a potent, selective, and reversible inhibitor of the PAD4 enzyme.[1][7] It has been instrumental in elucidating the specific role of PAD4 in NETosis, distinguishing its activity from other PAD isoforms.[8] GSK484 binds with high affinity to the low-calcium form of PAD4.[9] The inhibitory activity of GSK484 on PAD4 is summarized in the table below.

| Compound | Target | IC50 (in the absence of Calcium) | IC50 (in the presence of 2 mM Calcium) | Reference |

| GSK484 | PAD4 | 50 nM | 250 nM | [9] |

Signaling Pathways in NETosis and Inhibition by GSK484

NETosis can be triggered by various stimuli, including phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium ionophores (e.g., ionomycin), and pathogens.[10] These stimuli activate distinct signaling pathways that converge on the core machinery of NET formation.

The canonical PMA-induced NETosis pathway involves the activation of Protein Kinase C (PKC) and the subsequent assembly of the NADPH oxidase complex, leading to the production of Reactive Oxygen Species (ROS).[10] ROS are thought to facilitate the translocation of granular enzymes like Neutrophil Elastase (NE) and Myeloperoxidase (MPO) to the nucleus, where they contribute to chromatin processing.[1][10]

In contrast, calcium ionophore-induced NETosis is largely independent of ROS but critically dependent on intracellular calcium influx.[6] This elevated calcium directly activates PAD4.[6] Activated PAD4 then citrullinates histones, leading to chromatin decondensation.

GSK484, by directly inhibiting PAD4, blocks this crucial step of histone citrullination. This prevents the decondensation of chromatin, thereby inhibiting the formation of NETs regardless of the initial stimulus.

Signaling Pathway Diagrams

Experimental Protocols

In Vitro NETosis Induction and Inhibition

This protocol describes the induction of NETosis in isolated human neutrophils and the assessment of inhibition by GSK484.

Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

-

Ionomycin stock solution (1 mM in DMSO)

-

GSK484 stock solution (e.g., 10 mM in DMSO)

-

Sytox Green or other cell-impermeable DNA dye

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation. Resuspend neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Cell Seeding: Add 100 µL of the neutrophil suspension to each well of a 96-well plate.

-

Inhibitor Treatment: Prepare working solutions of GSK484 in RPMI 1640. Add the desired concentration of GSK484 (e.g., 1-10 µM) or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.[4]

-

NETosis Induction:

-

PMA stimulation: Add PMA to a final concentration of 25-100 nM.

-

Ionomycin stimulation: Add ionomycin to a final concentration of 4 µM.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of NETs:

-

Add Sytox Green to a final concentration of 100-500 nM to each well.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).

-

Immunofluorescence Staining of NETs

This protocol allows for the visualization of NET components, particularly citrullinated histone H3 (citH3), a specific marker of PAD4 activity.

Materials:

-

Neutrophils cultured on coverslips (prepared as in section 4.1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-citrullinated Histone H3 (e.g., Abcam ab5103)

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI or Hoechst 33342 for DNA counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: After the NETosis induction period, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate with permeabilization buffer for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-citH3 antibody in blocking buffer (e.g., 1:200-1:500 dilution) and incubate overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

DNA Staining: Incubate with DAPI or Hoechst 33342 solution for 5-10 minutes.

-

Washing: Wash twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. NETs will appear as web-like structures positive for both the DNA stain and citH3.

Experimental Workflow Diagram

Data Presentation

The following table structure is recommended for summarizing quantitative data from NETosis inhibition experiments.

| Stimulus | Inhibitor | Inhibitor Conc. (µM) | % NETosis (Mean ± SD) | n |

| Vehicle | Vehicle | - | ||

| PMA (e.g., 50 nM) | Vehicle | - | ||

| PMA (e.g., 50 nM) | GSK484 | 1 | ||

| PMA (e.g., 50 nM) | GSK484 | 5 | ||

| PMA (e.g., 50 nM) | GSK484 | 10 | ||

| Ionomycin (e.g., 4 µM) | Vehicle | - | ||

| Ionomycin (e.g., 4 µM) | GSK484 | 1 | ||

| Ionomycin (e.g., 4 µM) | GSK484 | 5 | ||

| Ionomycin (e.g., 4 µM) | GSK484 | 10 |

Conclusion

GSK484 is an invaluable tool for dissecting the role of PAD4 in NETosis. Its high potency and selectivity allow for the specific interrogation of the citrullination-dependent steps in NET formation. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust experiments to investigate the complex process of NETosis and to evaluate the therapeutic potential of PAD4 inhibition in various disease models.

References

- 1. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK484 | Structural Genomics Consortium [thesgc.org]

- 8. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

GSK-2793660: A Technical Guide for Inflammation Research

An In-depth Examination of a Potent, Irreversible Cathepsin C Inhibitor

This technical guide provides a comprehensive overview of GSK-2793660, an investigational molecule, for its application as a tool in inflammation research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, summarizes key quantitative data from clinical studies, and outlines relevant experimental methodologies.

Introduction: Targeting the Apex of Neutrophil-Mediated Inflammation

This compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease that plays a pivotal role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[2][3] These NSPs are key drivers of tissue damage and inflammation in a variety of chronic diseases.[3][4] By inhibiting CTSC, this compound was developed to prevent the maturation of these proteases, thereby offering a therapeutic strategy for conditions such as cystic fibrosis, bronchiectasis, and ANCA-associated vasculitis.[3][4][5] This guide explores its utility and limitations as a research tool based on data from its early-phase clinical development.

Mechanism of Action: Upstream Inhibition of the NSP Cascade

This compound functions as a substrate-competitive, irreversible inhibitor of CTSC.[1] The activation of NSPs occurs during neutrophil differentiation in the bone marrow, where CTSC proteolytically cleaves and activates the zymogen forms of these proteases.[4][6] By irreversibly binding to CTSC, this compound prevents this crucial activation step. This upstream mechanism of action is distinct from direct NSP inhibitors, aiming to reduce the overall pool of active, pro-inflammatory proteases released by neutrophils at sites of inflammation.[1]

Pharmacological and Clinical Data

This compound has been evaluated in a Phase I clinical trial (NCT02058407) involving healthy male subjects.[2][4] The study assessed the safety, pharmacokinetics, and pharmacodynamics of single ascending oral doses (0.5 to 20 mg) and repeat oral doses (12 mg once daily for 21 days).[2]

The molecule demonstrates high potency and selectivity for its target, CTSC.[1][4] Its irreversible nature was predicted to allow for sustained enzyme inhibition over extended periods.[4]